4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one
Description
Chemical Structure: The compound 4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one (CAS 34927-52-1, molecular formula: C₂₁H₂₀Cl₂O₂) features a fluorene core substituted at the 2-position with a 4-chloro-butyryl group and at the 7-position with a 4-chloro-butan-1-one chain.
Properties
IUPAC Name |
4-chloro-1-[7-(4-chlorobutanoyl)-9H-fluoren-2-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O2/c22-9-1-3-20(24)14-5-7-18-16(11-14)13-17-12-15(6-8-19(17)18)21(25)4-2-10-23/h5-8,11-12H,1-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULZBPMPRKRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCCCl)C3=C1C=C(C=C3)C(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524466 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)bis(4-chlorobutan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34927-52-1 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)bis(4-chlorobutan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one, with the CAS number 34927-52-1, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 375.29 g/mol. The structure includes a fluorenyl moiety and two chlorobutyryl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2O2 |
| Molecular Weight | 375.29 g/mol |
| CAS Number | 34927-52-1 |
| LogP | 5.661 |
| PSA (Polar Surface Area) | 34.14 Ų |
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : There is evidence indicating that the compound possesses antimicrobial activity, which may be linked to its structural features that disrupt bacterial cell membranes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Organic Chemistry examined the cytotoxic effects of various chloro-substituted ketones, including this compound, on breast and prostate cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect .
- Antimicrobial Testing : Research conducted by Olofson et al. highlighted the antimicrobial properties of similar compounds, leading to further investigation into this compound. The compound was tested against common pathogens and showed promising results in inhibiting bacterial growth .
Toxicological Assessment
Toxicology studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while it exhibits biological activity, further investigations are necessary to determine its toxicity levels and potential side effects in vivo.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 375.29 g/mol.
- Lipophilicity : Predicted high logP due to aromatic fluorene and chlorinated chains.
- Reactivity: Chlorine atoms at the butyryl and butanone positions may enable nucleophilic substitutions or coupling reactions.
Comparison with Structural Analogs
Structural Features
| Compound Name | Core Structure | Substituents | CAS Number |
|---|---|---|---|
| Target Compound | Fluorene | 7-(4-chloro-butyryl), 2-(4-chloro-butan-1-one) | 34927-52-1 |
| 4-Chloro-1-(4-fluorophenyl)butan-1-one | Phenyl | 4-chloro-butan-1-one, 4-fluoro substitution | 3874-54-2 |
| 4-Chloro-1-(2-thienyl)butan-1-one | Thiophene | 4-chloro-butan-1-one | 43076-59-1 |
| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | Phenyl | 2-bromo, 4-chloro-butan-1-one | Not provided |
Key Observations :
Key Observations :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| Target Compound | 375.29 | ~4.5* | Not reported | Low (organic solvents) |
| 4-Chloro-1-(4-fluorophenyl)butan-1-one | 200.66 | 2.8 | 293.5 (predicted) | Moderate in DMF |
| 4-Chloro-1-(2-thienyl)butan-1-one | 188.67 | 2.49 | 144–146 (at 9 mmHg) | High in acetone |
| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | 296.49 | ~3.2 | Not reported | Low in water |
*Estimated using fragment-based methods.
Key Observations :
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
